4-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O4S/c1-4-22-16-11-14(7-10-17(16)26-12-19(2,3)18(22)23)21-27(24,25)15-8-5-13(20)6-9-15/h5-11,21H,4,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLWRLBJAYXCVAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)Br)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key structural analogues include sulfonamide derivatives with variations in halogenation, heterocyclic cores, and substituent groups. Below is a comparative analysis:
Structural Insights from Crystallography
The target compound’s benzo[b][1,4]oxazepine core likely adopts a rigid conformation due to intramolecular hydrogen bonding between the sulfonamide and oxazepine carbonyl groups. This rigidity contrasts with the more flexible 1,2,4-oxadiazole derivatives, which may explain differences in target binding . Software like SHELXL and WinGX enables precise refinement of such structural features, critical for structure-activity relationship (SAR) studies .
Research Findings and Implications
- Bioactivity Trade-offs : While bromine enhances target affinity in some cases (e.g., oxazolones), its incorporation into bulkier scaffolds like benzo[b][1,4]oxazepine may reduce solubility below therapeutic thresholds .
- SAR Trends : Alkyl groups (ethyl, dimethyl) improve metabolic stability but may sterically hinder interactions with biological targets. Optimizing substituent size and polarity is crucial .
- Crystallographic Validation : Tools like ORTEP-3 confirm that the target compound’s sulfonamide group adopts a planar geometry, favoring interactions with enzyme active sites .
Q & A
Basic: What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?
Methodological Answer:
The synthesis typically involves constructing the benzoxazepine core via cyclization of substituted aminophenol derivatives, followed by sulfonamide coupling. Key steps include:
- Core formation : Condensation of ethylenediamine derivatives with substituted benzaldehydes under acidic conditions (e.g., HCl catalysis) .
- Sulfonamide coupling : Reaction of the benzoxazepine intermediate with 4-bromobenzenesulfonyl chloride in anhydrous DMF using triethylamine as a base .
Optimization : - Temperature control (60–80°C) minimizes side reactions during cyclization .
- Solvent polarity (e.g., DMF vs. THF) influences sulfonamide coupling efficiency .
- Purity (>95%) is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Basic: Which spectroscopic techniques are critical for structural confirmation, and how are spectral discrepancies resolved?
Methodological Answer:
- NMR : H and C NMR confirm regiochemistry of the bromo and sulfonamide groups. Discrepancies in aromatic proton splitting patterns are resolved via 2D-COSY or NOESY to distinguish between para/meta substitution .
- LC–MS : High-resolution mass spectrometry validates molecular weight (e.g., calculated [M+H] = 507.2 g/mol) and detects impurities .
- IR : Sulfonamide S=O stretches (~1350 cm) and carbonyl C=O (~1680 cm) confirm functional groups .
Advanced: How does the bromine substituent influence biological activity compared to other halogenated analogs (e.g., fluoro or chloro)?
Methodological Answer:
- Structure-Activity Relationship (SAR) : Bromine’s larger atomic radius enhances hydrophobic interactions with target proteins (e.g., carbonic anhydrases) compared to smaller halogens. This is validated via:
- Contradiction Note : Some studies report reduced solubility for bromo derivatives, necessitating co-solvents (e.g., DMSO) in in vitro assays .
Advanced: What strategies mitigate contradictions in reported bioactivity data across studies?
Methodological Answer:
- Standardization : Use uniform assay conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability in IC measurements .
- Orthogonal validation : Pair enzyme kinetics with cellular assays (e.g., cytotoxicity in HEK-293 cells) to confirm target specificity .
- Meta-analysis : Compare data across studies using normalized metrics (e.g., % inhibition at 10 µM) to identify outliers due to solvent effects or impurities .
Advanced: How can computational methods predict reactivity or degradation pathways under physiological conditions?
Methodological Answer:
- DFT calculations : Predict electrophilic sites (e.g., sulfonamide sulfur) prone to nucleophilic attack in aqueous media .
- Molecular dynamics (MD) : Simulate stability in lipid bilayers to assess membrane permeability .
- Degradation pathways : LC–MS/MS identifies hydrolytic cleavage products (e.g., benzoic acid derivatives) after incubation in simulated gastric fluid .
Basic: What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
- Solid state : Store at –20°C under argon to prevent oxidation of the sulfonamide group .
- Solution phase : Use anhydrous DMSO (sealed vials) to avoid hydrolysis; stability confirmed via H NMR over 30 days .
Advanced: How do steric effects from the 3,3-dimethyl group impact conformational flexibility and target binding?
Methodological Answer:
- X-ray crystallography : The dimethyl group restricts rotation of the benzoxazepine ring, stabilizing a planar conformation that fits into hydrophobic enzyme pockets .
- SAR comparison : Removal of methyl groups (e.g., 3-H analogs) reduces binding affinity by 40–60%, as shown in competitive binding assays .
Basic: What in vitro models are suitable for preliminary toxicity screening?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
